![molecular formula C5H8ClIO B1593972 3-(Chloromethyl)-3-(iodomethyl)oxetane CAS No. 35842-61-6](/img/structure/B1593972.png)
3-(Chloromethyl)-3-(iodomethyl)oxetane
Overview
Description
3-(Chloromethyl)-3-(iodomethyl)oxetane (CMIO) is an organic compound with a molecular formula of C4H7ClIO and a molecular weight of 260.51 g/mol. It is a colorless liquid with a low boiling point of approximately 87°C and a low melting point of approximately -10°C. CMIO is used in a variety of laboratory applications, including synthesis, reaction studies, and spectroscopy. It is also used in the production of pharmaceuticals and other organic compounds.
Scientific Research Applications
Catalytic Synthesis and Environmental Applications
Chlorinated and iodinated compounds, similar in functionality to 3-(Chloromethyl)-3-(iodomethyl)oxetane, play a crucial role in the development of efficient catalytic processes and environmental remediation technologies. For example, the catalytic synthesis of polyoxymethylene dimethyl ethers (OME) demonstrates the utility of such compounds in producing appealing oxygenated fuels, which offer significant environmental benefits, such as reduced hazardous exhaust emissions and soot formation in diesel engines (Baranowski, Bahmanpour, & Kröcher, 2017). This highlights the potential for 3-(Chloromethyl)-3-(iodomethyl)oxetane and similar compounds in green chemistry and sustainable fuel production.
Advanced Materials and Photocatalysis
In the realm of materials science, compounds with chloro and iodo functional groups are integral to the development of advanced photocatalytic materials for water splitting, a critical process for hydrogen production. Kudo and Miseki (2009) discuss various photocatalyst materials, including metal oxides, sulfides, and nitrides, that have been extensively studied for their ability to harness solar energy for water splitting into hydrogen and oxygen (Kudo & Miseki, 2009). This suggests potential research avenues for 3-(Chloromethyl)-3-(iodomethyl)oxetane in enhancing the efficiency and selectivity of photocatalytic reactions.
Environmental Remediation
The environmental impact of chlorinated volatile organic compounds (Cl-VOCs) and the development of remediation technologies are of significant concern. Huang et al. (2014) provide an overview of Cl-VOCs in the environment, detailing their sources, human health impacts, and current technologies for remediation, such as advanced oxidation processes and biodegradation (Huang, Lei, Wei, & Zeng, 2014). This context underscores the importance of research on compounds like 3-(Chloromethyl)-3-(iodomethyl)oxetane for their potential in mitigating environmental pollution.
properties
IUPAC Name |
3-(chloromethyl)-3-(iodomethyl)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClIO/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHVBCSCIJYASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCl)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189385 | |
Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-3-(iodomethyl)oxetane | |
CAS RN |
35842-61-6 | |
Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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